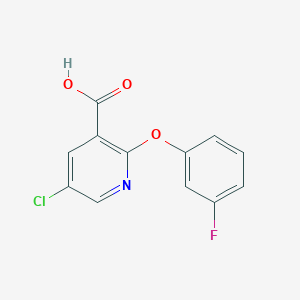
5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Übersicht
Beschreibung
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (5-Cl-2-F-NA) is an organic compound belonging to the class of compounds known as carboxylic acids. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other specialty chemicals. 5-Cl-2-F-NA has been studied extensively in recent years due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activity and SAR Study
Research on nicotinic acid derivatives has shown their potential as herbicides. A study by Chen Yu et al. (2021) developed a series of N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, which exhibited significant herbicidal activity against certain weeds. This suggests that derivatives of nicotinic acid, such as "5-Chloro-2-(3-fluorophenoxy)nicotinic acid", could be explored for herbicidal properties.
Pharmaceutical Applications
Nicotinic acid, also known as niacin, plays a critical role in human health as a lipid-lowering agent. Studies like that of A. Lorenzen et al. (2001) and S. Tunaru et al. (2003) have identified specific receptors for nicotinic acid, which mediates its anti-lipolytic effect. This highlights the pharmaceutical relevance of nicotinic acid derivatives in managing dyslipidemia and other metabolic disorders.
Industrial Applications
The synthesis and industrial applications of nicotinic acid are critical in the food, pharmaceutical, and biochemical industries. A review by Dawid Lisicki et al. (2022) explores ecological methods for producing nicotinic acid, emphasizing the need for green chemistry approaches. This indicates a potential area of research for "5-Chloro-2-(3-fluorophenoxy)nicotinic acid" in sustainable industrial processes.
Analytical and Biochemical Studies
Research on the polyphenols in tobacco, including studies by J. Shifflett et al. (2017) and Haiyan Wang et al. (2008), demonstrate the analytical importance of nicotinic acid derivatives in understanding plant biochemistry and potential antioxidative and antimicrobial activities.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO3/c13-7-4-10(12(16)17)11(15-6-7)18-9-3-1-2-8(14)5-9/h1-6H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYISFFUXOANIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OC2=C(C=C(C=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(3-fluorophenoxy)nicotinic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-(phenylthio)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490589.png)

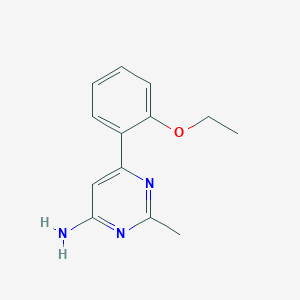

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)
![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)
![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)
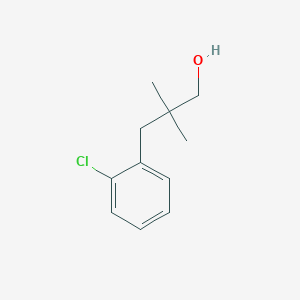

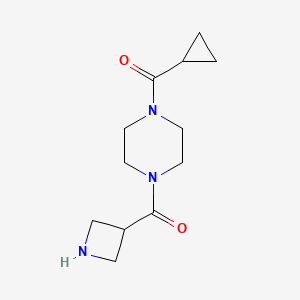
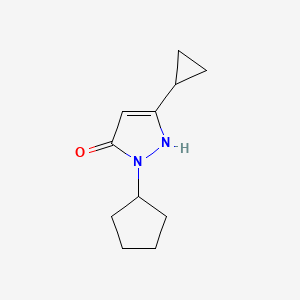

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B1490610.png)